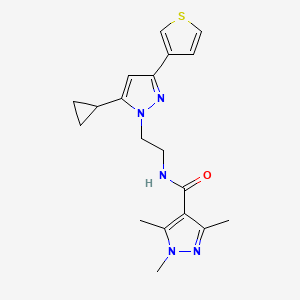

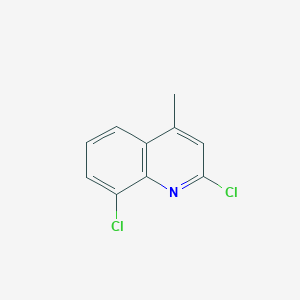

![molecular formula C18H16N2O2S B2516948 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 477872-60-9](/img/structure/B2516948.png)

5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine

Descripción general

Descripción

The compound "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antiviral, anticancer, and chemotherapeutic effects. The specific compound , while not directly studied in the provided papers, is structurally related to the compounds discussed in the research, suggesting that it may also possess interesting chemical and biological properties worth investigating.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation or cyclization of precursor molecules. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 was accomplished either by direct alkylation or by cyclization, followed by further functionalization with phosphonate groups to yield compounds with antiviral activity . Although the specific synthesis of "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their physical, chemical, and biological properties. The study of vibrational frequencies using experimental techniques like FT-IR and Laser-Raman spectra, along with theoretical calculations using density functional theory (DFT), provides insights into the optimized geometric parameters such as bond lengths and angles. These studies help in understanding the electronic properties of the molecules, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Such analyses are essential for the molecular structure analysis of "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" and can guide the optimization of its biological activity.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various nucleophilic agents can lead to the formation of a range of products with different biological activities. For example, the reaction of a furanone derivative with hydrazine monohydrate yielded pyridazin-3(2H)-one derivatives, while reaction with phenylhydrazine produced 1-phenylamino-1,5-dihydro-2H-pyrrol-2-one . These reactions highlight the chemical versatility of pyrimidine derivatives and suggest that "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" could also undergo various chemical transformations, potentially leading to new compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The experimental and theoretical studies provide valuable data on the vibrational frequencies, geometric parameters, and molecular energies, which are indicative of the stability and reactivity of these compounds. The electronic properties, such as HOMO-LUMO gaps, are particularly important in predicting the potential biological activity of the compounds. For instance, the vibrational spectroscopy and DFT calculations have been used to investigate the properties of a potential chemotherapeutic agent, revealing good agreement between theoretical and experimental data . These methods could be applied to "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" to predict its physical and chemical behavior.

Aplicaciones Científicas De Investigación

Antiviral Activity

A study by Hocková et al. (2003) explored 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, which showed marked inhibitory activity against retrovirus replication in cell culture. Specifically, these derivatives inhibited the replication of human immunodeficiency virus and Moloney murine sarcoma virus.

Cytotoxic Activity

Research by Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds showed cytotoxicity against human umbilical vein endothelial cells and several cancer cell lines, indicating potential for cancer treatment.

Corrosion Inhibition

Abdallah et al. (2018) Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives, demonstrating their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. This suggests applications in material science and engineering.

Anticancer and Antituberculosis Activity

Castaño et al. (2019) Castaño et al. (2019) developed new chalcone-sulfonamide hybrids from 4-methoxyacetophenone. These compounds exhibited significant anticancer and antituberculosis activity, marking their potential in pharmaceutical applications.

Antimicrobial Activity

Patil et al. (2010) Patil et al. (2010) created novel triazolo-3-ones and their corresponding sulfones with promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents.

Propiedades

IUPAC Name |

5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-21-14-10-6-7-11-16(14)23-18-15(22-2)12-19-17(20-18)13-8-4-3-5-9-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPSZTZMXHJHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SC2=NC(=NC=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326376 | |

| Record name | 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine | |

CAS RN |

477872-60-9 | |

| Record name | 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

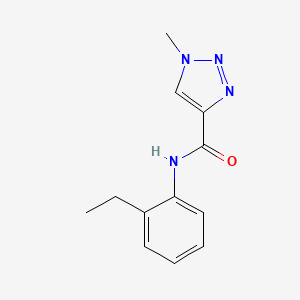

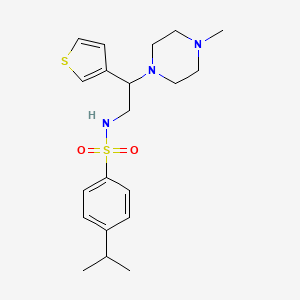

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)

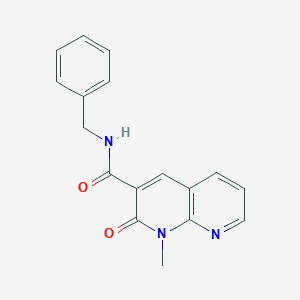

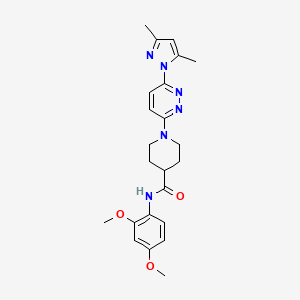

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)

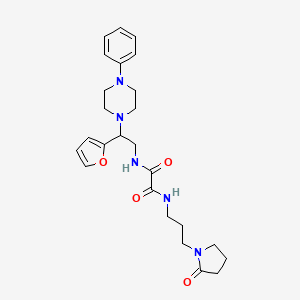

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)